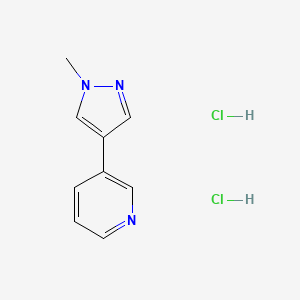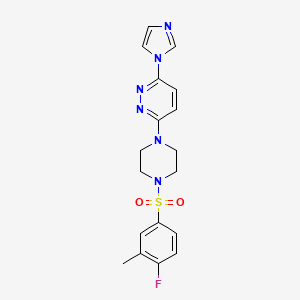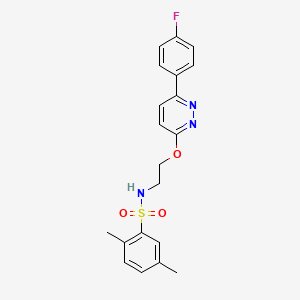
1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a cyclobutane ring substituted with an aminomethyl group and a carboxylic acid group, along with a hydrochloride salt form which enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable diene precursor to form the cyclobutane ring. This is followed by functional group modifications to introduce the aminomethyl and carboxylic acid groups. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the carboxylic acid group can participate in acid-base chemistry.
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclobutane-1-carboxylic acid: Lacks the methylidene group, which may affect its reactivity and applications.
3-Methylidenecyclobutane-1-carboxylic acid: Lacks the aminomethyl group, which may limit its use in biochemical applications.
Cyclobutane-1,3-dicarboxylic acid:
Uniqueness: 1-(Aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride is unique due to the presence of both the aminomethyl and methylidene groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-5-2-7(3-5,4-8)6(9)10;/h1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVJPCBYORDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2900719.png)
![tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B2900720.png)


![5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900728.png)
![N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2900730.png)
![7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2900731.png)

![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2900734.png)



![N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2900741.png)

